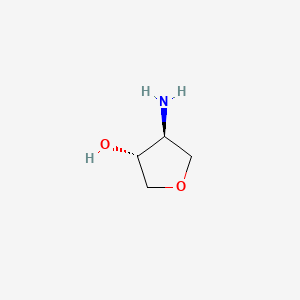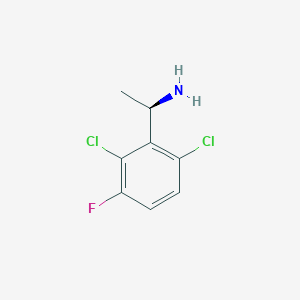![molecular formula C15H24ClNO B3024288 [2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride CAS No. 1379811-73-0](/img/structure/B3024288.png)
[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions, amine functionalization, and salt formation. Researchers have reported various synthetic routes, such as Mannich reactions or reductive amination, to access [2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride. Precise details can be found in the relevant literature .
Aplicaciones Científicas De Investigación
Bioactivities and Natural Sources of Phenolic Compounds
Phenolic compounds, such as 2,4-Di-tert-butylphenol and its analogs, have been extensively studied for their bioactivities and natural sources. These compounds are produced by a wide range of organisms, including bacteria, fungi, plants, and animals, often as major components of volatile or essential oils. They exhibit potent toxicity against almost all testing organisms, including their producers. The bioactivities of these phenolic compounds, including autotoxicity, suggest their potential role in endocidal regulation within producing organisms. This implies a significant scientific interest in understanding their ecological roles and potential applications in biotechnology and pharmaceuticals (Zhao et al., 2020).
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic Phenolic Antioxidants (SPAs), including but not limited to compounds structurally related to tert-butylphenols, are widely used in various industrial applications to prevent oxidation. Recent studies have highlighted their environmental occurrence, human exposure, and associated toxicities. These compounds have been detected across various environmental matrices, indicating their pervasive distribution. Notably, SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been found in human tissues, raising concerns about their potential health impacts. Research indicates that some SPAs may possess hepatic toxicity, endocrine-disrupting effects, and carcinogenic potential. This underscores the necessity for continued research to assess the environmental and health implications of these widely used compounds (Liu & Mabury, 2020).
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-1-cyclopropylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)12-6-8-13(9-7-12)17-10-14(16)11-4-5-11;/h6-9,11,14H,4-5,10,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSOZKOUGKXLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(C2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




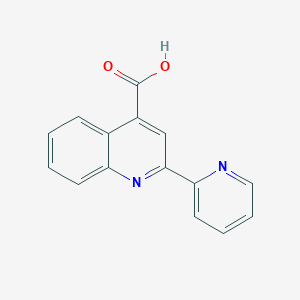

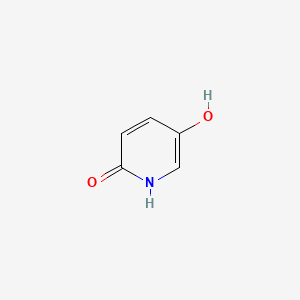
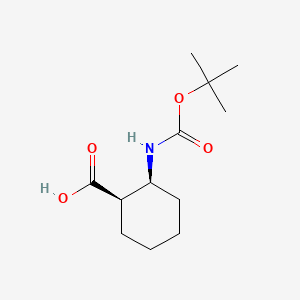
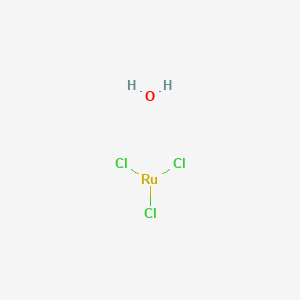
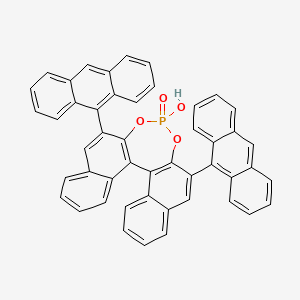
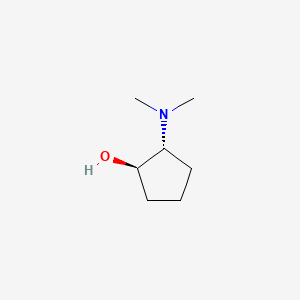
![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B3024221.png)

![9H-fluoren-9-ylmethyl N-[[4-[2-[bis(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]-(2,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B3024224.png)
